![molecular formula C14H12BrFN2O2S B6290733 N'-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 2082699-12-3](/img/structure/B6290733.png)
N'-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
“N’-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide” is a complex organic compound. It contains a benzylidene group, which is a type of imine that has a phenyl group attached to a methylene bridge . This compound also contains a sulfonohydrazide group, which is a functional group consisting of a sulfonyl group (SO2) attached to a hydrazine group (NH2NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or an existing study on this compound, it’s difficult to provide an accurate molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. For instance, the Suzuki–Miyaura coupling is a common reaction involving organoboron compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Organic Synthesis: Suzuki–Miyaura Coupling
In organic chemistry, this compound can be utilized in the Suzuki–Miyaura coupling process. This reaction is a widely-applied method for forming carbon–carbon bonds using palladium-catalyzed cross-coupling of organoboron reagents with organic halides . The presence of a bromine atom and a sulfonohydrazide group in the compound suggests potential as a coupling partner in such reactions, contributing to the synthesis of complex organic molecules.
Medicinal Chemistry: Enzyme Inhibition
The structural features of this compound, particularly the fluorobenzylidene moiety, indicate potential use in the development of enzyme inhibitors. Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as enhanced stability and bioavailability . This compound could be a candidate for the synthesis of inhibitors targeting enzymes relevant in disease pathways.
Agriculture: Boron-Carrier Molecules
In agricultural science, boron is an essential nutrient for plant growth. The boronic ester moiety of this compound could be explored for its use as a boron-carrier molecule, aiding in the delivery of boron to plants. This application could be particularly valuable in developing fertilizers or soil amendments to correct boron deficiencies .
Material Science: Polymer Synthesis
The compound’s boronic ester group is a key functional group in polymer chemistry. It can be involved in the formation of polymers with specific properties, such as thermal stability or electrical conductivity. Research into the use of this compound in polymer synthesis could lead to the development of new materials with tailored characteristics for industrial applications .
Environmental Science: Neutron Capture Therapy
Boron-containing compounds are used in boron neutron capture therapy (BNCT) for cancer treatment. The boron in these compounds accumulates in cancer cells and is then irradiated with neutrons, leading to cell destruction. The boronic ester in this compound could be investigated for its potential use in BNCT, offering a non-invasive treatment option for cancer .
Analytical Chemistry: Chromatography
In analytical chemistry, the compound’s unique structure could be utilized in chromatography as a stationary phase modifier. Its ability to interact with various chemical species could improve the separation of complex mixtures, aiding in the analysis of pharmaceuticals, environmental samples, or food products .
Biochemistry: Drug Delivery
The compound’s boronic ester group can react with diols, which are abundant in biological systems. This reactivity can be harnessed for drug delivery applications, where the compound could be used to transport therapeutic agents to specific sites in the body, potentially enhancing the efficacy and reducing the side effects of drugs .
Advanced Research: Radical Chemistry
The compound’s structure suggests potential use in radical chemistry research. Its boronic ester group can participate in radical reactions, which are valuable in synthesizing complex organic molecules. This application could be explored in the development of new synthetic methodologies or in the study of reaction mechanisms .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-(2-bromo-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUINEMXPUZYLC-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC=C2Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide |
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